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Introduction

Enbezotinib (formerly TPX-0046) is an orally bioavailable, selective dual inhibitor of the proto-
oncogene receptor tyrosine kinase RET (Rearranged during Transfection) and the SRC family
of non-receptor tyrosine kinases.[1][2][3][4] Developed by Turning Point Therapeutics,
enbezotinib was investigated for the treatment of advanced solid tumors harboring RET
alterations, including fusions and mutations.[5] The dual-targeting mechanism of enbezotinib
was designed to not only inhibit the primary oncogenic driver (RET) but also to overcome
potential resistance mechanisms mediated by SRC signaling.[2][6] Despite showing preliminary
anti-tumor activity, the clinical development of enbezotinib was discontinued in June 2023.[4]
This technical guide provides a comprehensive overview of the available pharmacokinetic and
pharmacodynamic data for enbezotinib, based on preclinical and clinical studies.

Pharmacodynamics

Enbezotinib demonstrated potent inhibition of RET kinase activity and downstream signaling
pathways. Its efficacy was evaluated in various preclinical models and in an early-phase clinical
trial.

In Vitro Potency
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Enbezotinib showed high potency against both wild-type and mutated forms of RET in
enzymatic and cell-based assays.[7][8][9]

Target Assay Type IC50 (nM) Cell Line
Wild-Type RET Enzymatic Assay 0.26
Wild-Type RET (p-
Cell-based Assay 21.9 Ba/F3
RET)
RET Mutants (15
) Cell-based Assay 2.69-108 Ba/F3
variants)
RET-driven cells (p-
Cell-based Assay 0.3-300

RET y905)

Table 1: In Vitro
Potency of
Enbezotinib Against
RET Kinase.[8][9]

Preclinical In Vivo Efficacy

In preclinical studies, enbezotinib demonstrated significant anti-tumor activity in xenograft
models of RET-driven cancers. It was shown to be effective against a range of RET alterations,
including solvent-front mutations (G810S, G810R, G810C, and G810N) that can confer
resistance to other RET inhibitors.[7][10] In a mouse xenograft model, twice-daily
administration of enbezotinib at 2-5 mg/kg for 27 days resulted in a decrease in tumor size.[8]

Clinical Pharmacodynamics and Efficacy

Initial data from the Phase 1/2 SWORD-1 clinical trial (NCT04161391) in patients with RET-
altered non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC)
demonstrated preliminary clinical activity.[6][11]
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. . . Best Tumor
Patient Population Prior Treatment N .
Regression (%)
RET TKI-naive Yes 5 -42,-37, -23, -3

Table 2: Tumor
Regression in RET
TKI-Naive Patients
Treated with
Enbezotinib in the
SWORD-1 Trial.[6]

Pharmacokinetics

Publicly available quantitative pharmacokinetic data for enbezotinib is limited. The SWORD-1
clinical trial protocol included pharmacokinetic assessments, and initial findings were reported
qualitatively.

Absorption and Distribution

Enbezotinib is an orally bioavailable compound.[2] In the SWORD-1 trial, pharmacokinetic
data indicated that exposure to enbezotinib increased in a dose-dependent manner with
doses ranging from 10 mg to 30 mg once daily.[6] A food-effect sub-study was planned as part
of the clinical trial, but the results have not been publicly disclosed.[5]

Metabolism and Excretion

Detailed information on the metabolism and excretion pathways of enbezotinib is not publicly
available.

Clinical Pharmacokinetic Parameters

Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance,
volume of distribution, and half-life from the clinical trial have not been published.

Signaling Pathways and Mechanism of Action
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Enbezotinib exerts its anti-tumor effects by inhibiting the kinase activity of RET and SRC,
thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival,

and migration.

RET Signaling Pathway

The RET receptor tyrosine kinase, when constitutively activated by mutations or fusions, drives
oncogenesis through several downstream pathways, including the RAS/RAF/MEK/ERK
(MAPK), PIBK/AKT/mTOR, and JAK/STAT pathways.[12] Enbezotinib's inhibition of RET
autophosphorylation blocks the initiation of these signaling cascades.[8]
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Figure 1: Simplified RET signaling pathway and the inhibitory action of enbezotinib.

SRC Signaling Pathway and Overcoming Resistance
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SRC is a non-receptor tyrosine kinase that plays a significant role in cancer cell signaling,
contributing to proliferation, invasion, and survival.[13] Upregulation of SRC has been
implicated as a mechanism of acquired resistance to RET inhibitors.[2] By inhibiting SRC,
enbezotinib aims to counteract this resistance mechanism. SRC can be activated by and also
activate other receptor tyrosine kinases (RTKs) like EGFR, leading to a complex signaling
network.[14][15]
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Figure 2: Simplified SRC signaling pathway and the inhibitory action of enbezotinib.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on enbezotinib are not publicly
available. However, based on the published information, the following methodologies were
employed.
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In Vitro Kinase Assays

o Objective: To determine the half-maximal inhibitory concentration (IC50) of enbezotinib
against RET and other kinases.

e General Protocol:

[e]

Recombinant human kinase enzymes were used.
o Assays were typically performed in a multi-well plate format.
o Enbezotinib was serially diluted to a range of concentrations.

o The kinase, substrate (e.g., a synthetic peptide), and ATP were incubated with the various
concentrations of enbezotinib.

o Kinase activity was measured, often by quantifying the amount of phosphorylated
substrate, using methods such as radioisotope incorporation (e.g., [y-33P]-ATP) or
fluorescence/luminescence-based detection of ADP or the phosphorylated product.

o IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Assays

o Objective: To assess the inhibitory effect of enbezotinib on RET phosphorylation and cell
proliferation in RET-driven cancer cell lines.

o Cell Line: Ba/F3, a murine pro-B cell line, is commonly used for this purpose as its survival
can be engineered to be dependent on the activity of a specific kinase, in this case, various
forms of RET.

e General Protocol for RET Phosphorylation:

[¢]

Ba/F3 cells expressing a specific RET fusion or mutant were cultured.

[¢]

Cells were treated with varying concentrations of enbezotinib for a defined period.

o

Cell lysates were prepared, and protein concentrations were determined.
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o Western blotting was performed using antibodies specific for phosphorylated RET (p-RET)
and total RET to assess the inhibition of RET autophosphorylation.

o General Protocol for Cell Proliferation/Viability:

o

Ba/F3-RET cells were seeded in multi-well plates.

[e]

Cells were treated with a range of enbezotinib concentrations.

o

After a specified incubation period (e.g., 72 hours), cell viability was assessed using a
colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo) assay.

o

IC50 values for cell growth inhibition were determined from the dose-response curves.

In Vivo Xenograft Studies

o Objective: To evaluate the anti-tumor efficacy of enbezotinib in an animal model.
e General Protocol:
o Immunocompromised mice (e.g., nude or SCID mice) were used.

o Human cancer cells with RET alterations (cell-derived xenograft) or patient-derived tumor
tissue (patient-derived xenograft) were implanted subcutaneously or orthotopically.

o Once tumors reached a palpable size, mice were randomized into treatment and control

(vehicle) groups.

o Enbezotinib was administered orally at specified doses and schedules (e.g., 2-5 mg/kg,
twice daily).

o Tumor volume was measured periodically using calipers.

o At the end of the study, tumors were excised and weighed. Pharmacodynamic markers
(e.g., p-RET) in tumor tissue could also be analyzed.

SWORD-1 Phase 1/2 Clinical Trial
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» Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of
enbezotinib in adult subjects with advanced solid tumors harboring RET fusions or
mutations.

o Study Design: A phase 1/2, first-in-human, open-label, dose-escalation, and dose-expansion
study.

o Methodology:

o Phase 1 (Dose Escalation): Patients received escalating doses of enbezotinib (starting at
10 mg once daily) to determine the maximum tolerated dose (MTD) and the recommended
Phase 2 dose (RP2D).

o Pharmacokinetic Sampling: Blood samples were collected at various time points after drug
administration to determine pharmacokinetic parameters.

o Efficacy Assessment: Tumor responses were evaluated according to RECIST v1.1 criteria.

o Safety Monitoring: Adverse events were monitored and graded according to CTCAE v5.0.

Patient Screening
(Advanced Solid Tumors
with RET alterations)

Phase 1: Dose Escalation

Dose Escalation Cohorts

(e.g., 10 mg QD, 20 mg QD, 30 mg QD) Determine MTD and RP2D

\

During Treatment

Phase 2: Dose Expansion (Planned)
A

Assessments:

- Safety & Tolerability (DLTs) Expansion Cohorts at RP2D

- Pharmacokinetics (PK)
- Preliminary Efficacy (RECIST 1.1)

(e.g., RET TKIl-naive NSCLC,
RET TKI-pretreated NSCLC)
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Figure 3: Workflow of the SWORD-1 Phase 1/2 Clinical Trial.

Conclusion

Enbezotinib is a potent dual inhibitor of RET and SRC kinases that demonstrated promising
preclinical activity and early clinical signals of efficacy in patients with RET-driven cancers. The
rationale for its dual-targeting approach was to address potential SRC-mediated resistance to
RET inhibition. While the discontinuation of its clinical development means that a full dataset on
its pharmacokinetic and pharmacodynamic profile will likely not be publicly available, the
existing information provides valuable insights into the therapeutic strategy of dual RET/SRC
inhibition for this patient population. Further research into this dual-targeting approach may still
hold promise for the development of future therapies for RET-altered malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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